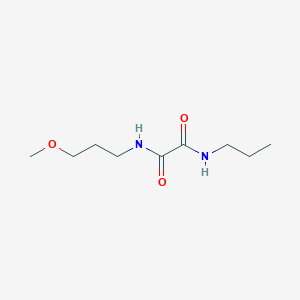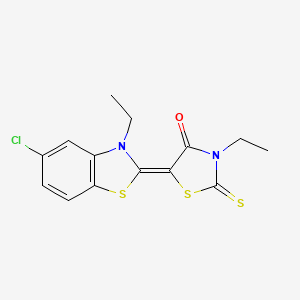
N-(3-methoxypropyl)-N'-propylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPEDA is a diamide derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-N'-propylethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(3-methoxypropyl)-N'-propylethanediamide has shown potential as an anti-inflammatory agent, as well as a potential treatment for various types of cancer. In material science, N-(3-methoxypropyl)-N'-propylethanediamide has been used as a crosslinking agent for the synthesis of polymers and as a stabilizer for emulsions. In analytical chemistry, N-(3-methoxypropyl)-N'-propylethanediamide has been used as a chelating agent for the determination of metal ions in various samples.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-N'-propylethanediamide is not fully understood, but it is believed to be related to its ability to chelate metal ions. N-(3-methoxypropyl)-N'-propylethanediamide has been shown to bind to various metal ions, including copper, iron, and zinc. This chelation ability may explain its potential anti-inflammatory and anti-cancer properties, as well as its use in analytical chemistry.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-propylethanediamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines and its potential to induce apoptosis in cancer cells. N-(3-methoxypropyl)-N'-propylethanediamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methoxypropyl)-N'-propylethanediamide is its ability to chelate metal ions, making it a useful tool for the determination of metal ions in various samples. N-(3-methoxypropyl)-N'-propylethanediamide also has low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of N-(3-methoxypropyl)-N'-propylethanediamide is its relatively complex synthesis process, which may limit its widespread use in research.
Direcciones Futuras
There are many potential future directions for N-(3-methoxypropyl)-N'-propylethanediamide research. One area of interest is its potential use as an anti-inflammatory agent, as well as its potential as a treatment for various types of cancer. Another area of interest is its use in material science, particularly as a crosslinking agent for the synthesis of polymers. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxypropyl)-N'-propylethanediamide and its potential applications in analytical chemistry.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-N'-propylethanediamide involves a multi-step process that begins with the reaction of propylene oxide with ethylenediamine to form N,N'-bis(2-hydroxypropyl)ethylenediamine. The resulting product is then reacted with propylamine to form N-(2-hydroxypropyl)-N'-propylethylenediamine. The final step involves the reaction of this product with methoxypropyl chloride to form N-(3-methoxypropyl)-N'-propylethanediamide. The purity of the final product is achieved through recrystallization and column chromatography.
Propiedades
IUPAC Name |
N'-(3-methoxypropyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-5-10-8(12)9(13)11-6-4-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCITYLMYOSBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5168428.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)

![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)
![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)



![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)